Hafnium oxide - 12055-23-1

Hafnium oxide

Catalog Number: EVT-303699
CAS Number: 12055-23-1
Molecular Formula: HfO2
Molecular Weight: 210.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hafnium oxide is a white, solid inorganic compound with the chemical formula HfO2. It is the most common and stable oxide of hafnium. Hafnium oxide occurs naturally in small amounts associated with zirconium in most zirconium minerals []. It plays a crucial role in scientific research due to its unique physical and chemical properties, making it a key material in various technological applications.

Hafnium Silicate (HfSiO)

  • Compound Description: Hafnium silicate is a compound formed by the reaction of hafnium oxide with silicon. [] It typically forms a thin layer at the interface between hafnium oxide and silicon.
  • Relevance to Hafnium Oxide: Hafnium silicate plays a crucial role in improving the interfacial condition between hafnium oxide and silicon. This improved interface is beneficial for enhancing the performance and reliability of hafnium oxide-based devices. []

Zirconium Oxide (ZrO2)

  • Compound Description: Zirconium oxide, also known as zirconia, is a ceramic material often used in its stabilized form (e.g., yttrium-stabilized zirconia). It shares similar properties with hafnium oxide, including polymorphism and high dielectric constant. [, , ]
  • Relevance to Hafnium Oxide: Zirconium oxide is completely miscible with hafnium oxide, forming solid solutions like Hf0.5Zr0.5O2. [] These mixed oxides often exhibit improved properties compared to pure hafnium oxide, including better ferroelectric characteristics, lower charge trapping, and higher drive current. []

Silicon Oxide (SiO2)

  • Compound Description: Silicon oxide, commonly known as silica, is a well-studied dielectric material widely used in semiconductor devices. [, ]

Hafnium Tetrachloride (HfCl4)

  • Compound Description: Hafnium tetrachloride is a common precursor used in the synthesis of hafnium oxide nanoparticles and thin films. [, , ]
  • Relevance to Hafnium Oxide: Hafnium tetrachloride serves as a starting material for producing hafnium oxide through various methods, including hydrothermal synthesis and atomic layer deposition. [, , ]

Tetrakis(diethylamino)hafnium (Hf(NEt2)4)

  • Compound Description: Tetrakis(diethylamino)hafnium is an organometallic precursor used in the atomic layer deposition of hafnium oxide films. []
  • Relevance to Hafnium Oxide: This precursor provides an alternative to hafnium chloride (HfCl4) for depositing hafnium oxide, potentially offering advantages in terms of film purity and reduced corrosivity during deposition. []

Yttrium Oxide (Y2O3)

  • Compound Description: Yttrium oxide is a common dopant used to stabilize the high-temperature phases of zirconium oxide and enhance its properties. [, ]
  • Relevance to Hafnium Oxide: Similar to its role in zirconia, yttrium oxide can be incorporated into hafnium oxide to modify its structural and electrical properties, particularly in applications like thermal barrier coatings and high-k dielectrics. [, ]

Gadolinium Oxide (Gd2O3)

  • Compound Description: Gadolinium oxide, often used in its doped form, is a material known for its luminescent and magnetic properties. [, ]
  • Relevance to Hafnium Oxide: Gadolinium oxide can be incorporated into hafnium oxide to form gadolinium-silicon oxide (GdSiO), which exhibits dielectric properties similar to non-densified silicon dioxide. []

Lanthanum Oxide (La2O3)

  • Compound Description: Lanthanum oxide is a rare-earth oxide known for its high dielectric constant and use in various electronic applications. [, ]
  • Relevance to Hafnium Oxide: Lanthanum oxide, similar to gadolinium oxide, can be combined with hafnium oxide to form lanthanum-lutetium oxide (LaLuO) with dielectric properties resembling non-densified silicon dioxide. [] It can also be used as a capping layer in hafnium oxide-based gate dielectric stacks to improve leakage characteristics. []

Titanium Nitride (TiN)

  • Compound Description: Titanium nitride is a ceramic material with excellent electrical conductivity and high thermal stability, often used as a diffusion barrier and electrode material in microelectronic devices. [, , , ]
  • Relevance to Hafnium Oxide: Titanium nitride is frequently employed as an electrode material in conjunction with hafnium oxide in various device structures, such as resistive switching memory (RRAM) and metal-insulator-metal capacitors. [, , , ] It can also serve as a blocking layer to control filament growth in CBRAM devices. []
Source

Hafnium oxide is derived from hafnium, a transition metal that is typically obtained from zirconium ores through chemical separation processes. The most common precursor for synthesizing hafnium oxide is hafnium tetrachloride (HfCl4\text{HfCl}_4), which can be hydrolyzed to produce hafnium oxide.

Classification

Hafnium oxide can be classified based on its crystalline structure:

  • Monoclinic Hafnium Oxide: Most stable phase at room temperature.
  • Tetragonal Hafnium Oxide: Stable at higher temperatures.
  • Cubic Hafnium Oxide: Less common but has unique properties suitable for specific applications.
Synthesis Analysis

Methods

Hafnium oxide nanoparticles can be synthesized using several methods, including:

  1. Hydrothermal Method: Involves the reaction of hafnium tetrachloride with sodium hydroxide in a high-pressure autoclave. This method allows for the control of particle size and morphology by adjusting temperature and reaction time .
  2. Sol-Gel Method: This technique involves the transition of a solution into a solid gel phase, allowing for controlled synthesis of nanoparticles. The process typically includes hydrolysis and condensation reactions of hafnium precursors .
  3. Precipitation Method: A simpler approach where sodium hydroxide is added to a solution of hafnium tetrachloride, resulting in the formation of hafnium hydroxide, which is subsequently calcined to produce hafnium oxide .

Technical Details

  • Hydrothermal Synthesis: The precursor solution is prepared by dissolving hafnium tetrachloride in water, followed by the addition of sodium hydroxide. The mixture is heated in an autoclave at temperatures ranging from 140°C to 180°C for several hours to facilitate nanoparticle formation .
  • Sol-Gel Synthesis: This method allows for doping with other elements (e.g., copper) to modify properties. The gel undergoes drying and calcination to yield nanoparticles with controlled morphology .
  • Precipitation: The resultant precipitate from the reaction is washed and dried to obtain pure hafnium oxide nanoparticles .
Molecular Structure Analysis

Structure

Hafnium oxide has a complex crystal structure that varies with temperature and synthesis conditions:

  • Monoclinic Phase: Characterized by a unit cell with distinct angles and lengths.
  • Tetragonal Phase: Exhibits a more symmetrical structure compared to the monoclinic phase.
  • Cubic Phase: Has the simplest structure, often favored for electronic applications due to its superior dielectric properties.

Data

X-ray diffraction (XRD) patterns are commonly used to analyze the crystalline structure of hafnium oxide. For instance, peaks corresponding to the monoclinic phase were observed at specific 2θ2\theta values during XRD analysis .

Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing hafnium oxide include:

  1. Hydrolysis Reaction:
    HfCl4+4NaOHHf OH 4+4NaCl\text{HfCl}_4+4\text{NaOH}\rightarrow \text{Hf OH }_4+4\text{NaCl}
  2. Dehydration Reaction:
    Hf OH 4HfO2+2H2O\text{Hf OH }_4\rightarrow \text{HfO}_2+2\text{H}_2\text{O}

These reactions highlight the transformation from hafnium chloride to hafnium oxide through intermediate hydroxides.

Technical Details

The formation of hafnium oxide nanoparticles involves careful control of pH and temperature during synthesis. Variations in these parameters can lead to different crystalline phases and morphologies .

Mechanism of Action

Process

The mechanism behind the formation of hafnium oxide nanoparticles involves several steps:

  1. Nucleation: Formation of initial nanoparticle seeds occurs when conditions favor supersaturation.
  2. Growth: Continued addition of precursor leads to growth of these seeds into larger nanoparticles.
  3. Phase Transformation: Depending on temperature and pressure conditions, nanoparticles may undergo phase transitions from tetragonal to monoclinic structures.

Data

The size and morphology of synthesized nanoparticles can be characterized using transmission electron microscopy (TEM) and scanning electron microscopy (SEM), revealing spherical or spindle-like shapes depending on synthesis conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 2800°C, making it suitable for high-temperature applications.
  • Density: About 9.68 g/cm³.
  • Color: White or off-white powder.

Chemical Properties

  • Stability: Chemically stable under normal conditions but can react with strong acids or bases.
  • Dielectric Constant: High dielectric constant (~25), useful in electronic applications.

Relevant data from studies indicate that variations in synthesis methods can significantly affect particle size and surface area, impacting their physical properties .

Applications

Hafnium oxide has a wide range of scientific uses:

  • Electronics: Utilized as a dielectric material in capacitors and transistors due to its high dielectric constant.
  • Optics: Employed in optical coatings and sensors owing to its transparency in certain wavelengths.
  • Catalysis: Acts as a catalyst support material in various chemical reactions.

Recent advancements also explore its potential in nanotechnology applications, such as drug delivery systems and photonic devices .

Properties

CAS Number

12055-23-1

Product Name

Hafnium oxide

IUPAC Name

dioxohafnium

Molecular Formula

HfO2

Molecular Weight

210.48 g/mol

InChI

InChI=1S/Hf.2O

InChI Key

CJNBYAVZURUTKZ-UHFFFAOYSA-N

SMILES

O=[Hf]=O

Canonical SMILES

O=[Hf]=O

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